

An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-(R)-3-Amino-5-hexenoic acid*

Cat. No.: *B1276792*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-(R)-3-Amino-5-hexenoic acid**, a chiral building block of significant interest in medicinal chemistry and peptide synthesis.

Chemical Identity and Properties

Boc-(R)-3-Amino-5-hexenoic acid is a non-proteinogenic amino acid derivative. The presence of a terminal alkene group and a Boc-protected amine makes it a versatile synthon for the preparation of complex organic molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in stepwise peptide synthesis, preventing self-polymerization and allowing for controlled chain elongation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Boc-(R)-3-Amino-5-hexenoic acid**.

Property	Value	Reference(s)
CAS Number	269726-94-5	[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[1]
Molecular Weight	229.27 g/mol	[1]
Appearance	Lumps	
Optical Activity	[α]/D = -20.0±1°, c = 1 in ethanol	
Enantiomeric Excess	≥99.0%	
Boiling Point	372.2±35.0 °C at 760 mmHg	[2] [3]
Density	1.1±0.1 g/cm ³	[2]
Flash Point	178.9±25.9 °C	[2]
Storage Temperature	2-8°C	

Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	(3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoic acid	
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O	
InChI	1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1	
InChI Key	RFHPQLCVYMBPRF-MRVPVSSYSA-N	

Molecular Structure and Visualization

The structure of **Boc-(R)-3-Amino-5-hexenoic acid** features a chiral center at the C3 position, a terminal vinyl group, a carboxylic acid, and the Boc-protecting group on the amine.

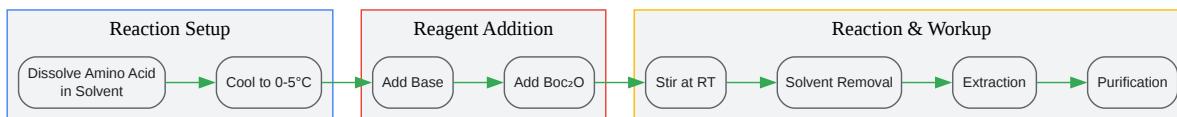
Caption: 2D structure of **Boc-(R)-3-Amino-5-hexenoic acid**.

Experimental Protocols

While a specific, detailed synthesis protocol for **Boc-(R)-3-Amino-5-hexenoic acid** is not readily available in the provided search results, a general procedure can be inferred from standard organic chemistry techniques for Boc-protection of amino acids.

General Synthesis via Boc Protection

The synthesis would typically involve the protection of the amino group of (R)-3-Amino-5-hexenoic acid using di-tert-butyl dicarbonate (Boc_2O) under basic conditions.


Materials:

- (R)-3-Amino-5-hexenoic acid
- Di-tert-butyl dicarbonate (Boc_2O)
- A suitable base (e.g., sodium bicarbonate, triethylamine)
- A suitable solvent system (e.g., 1,4-dioxane and water, or dichloromethane)

Procedure:

- Dissolve (R)-3-Amino-5-hexenoic acid in the chosen solvent system.
- Cool the solution in an ice bath (0-5°C).
- Add the base to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate.^[4]
- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 10-12 hours) until the reaction is complete, as monitored by TLC.^[4]
- Once complete, the solvent is typically removed under reduced pressure.

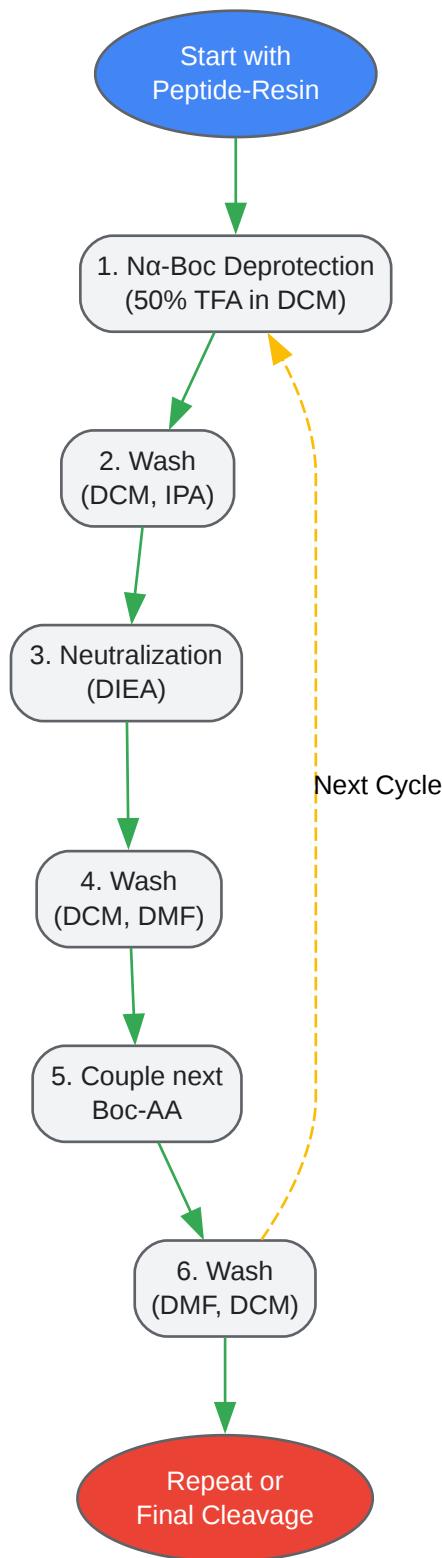
- The residue is then worked up, often involving an acid-base extraction to remove unreacted starting material and byproducts.
- The final product is purified, commonly by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: General workflow for Boc protection of an amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-(R)-3-Amino-5-hexenoic acid is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a single coupling cycle.


Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-(R)-3-Amino-5-hexenoic acid** (2-4 equivalents)
- Coupling agent (e.g., HBTU, HOBT)
- Base (e.g., DIEA)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][6]
- Neutralization solution: e.g., 5-10% DIEA in DCM or DMF
- Washing solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)[5]

Protocol Cycle:

- Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[5]
- $\text{N}\alpha\text{-Boc Deprotection}$:
 - Treat the resin with a 50% TFA/DCM solution for 5 minutes (pre-wash).[5][6]
 - Drain and add fresh 50% TFA/DCM solution. Agitate for 15-25 minutes for complete deprotection.[5][6]
 - Drain the deprotection solution.
 - Wash the resin thoroughly with DCM followed by IPA and then DCM again to remove residual TFA.[5]
- Neutralization:
 - Wash the resin with the neutralization solution (e.g., 5% DIEA in DCM) for 1-2 minutes.[5]
 - Repeat the neutralization step to ensure the N-terminal amine is in its free base form.[5]
 - Wash the resin with DCM and/or DMF to remove excess base.[5]
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-(R)-3-Amino-5-hexenoic acid** by dissolving it with a coupling agent in DMF.
 - Add this activation solution to the neutralized peptide-resin.
 - Add DIEA to initiate the coupling reaction and agitate at room temperature until the reaction is complete (monitored by a colorimetric test like the Kaiser test).[5]
- Washing: Wash the resin extensively with DMF and DCM to remove all soluble reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

[Click to download full resolution via product page](#)

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Reactivity and Applications

The chemical reactivity of **Boc-(R)-3-Amino-5-hexenoic acid** is dictated by its three functional groups:

- Boc-protected Amine: The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions (e.g., with TFA or HCl). This lability is the cornerstone of its use in SPPS.
- Carboxylic Acid: This group can be activated (e.g., with carbodiimides or uronium salts like HBTU) to form amide bonds with free amines, which is the key reaction in peptide synthesis.
- Terminal Alkene: The vinyl group serves as a handle for a variety of chemical transformations, such as Michael additions, cross-coupling reactions, and click chemistry, allowing for the synthesis of modified peptides or complex small molecules.

Key Applications:

- Peptide Synthesis: It is used as a building block for synthesizing peptides and peptidomimetics with unique structural features.[\[3\]](#)
- Drug Discovery: The incorporation of this unnatural amino acid can introduce novel properties to drug candidates, such as enhanced metabolic stability or altered conformation.[\[3\]](#)
- Chiral Building Block: It is a valuable starting material for the enantioselective synthesis of various pharmaceuticals and fine chemicals.[\[3\]](#)

Safety and Handling

A summary of the safety information is presented below. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Aspect	Information	Reference(s)
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Personal Protective Equipment (PPE)	Dust mask (type N95), safety glasses/eyeshields, chemical-resistant gloves.	
Storage	Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.	
Stability	Stable under recommended storage conditions. Avoid strong oxidizing agents.	
Disposal	Dispose of waste in accordance with federal, state, and local environmental control regulations.	

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, the expected characteristics can be predicted based on its structure.

- ^1H NMR: Expected signals would include peaks for the vinyl protons (approx. 5-6 ppm), the chiral proton at C3, the methylene protons, and the nine equivalent protons of the t-butyl group of the Boc protector (a sharp singlet around 1.4 ppm).
- ^{13}C NMR: Carbon signals corresponding to the carboxylic acid, the alkene, the aliphatic chain, and the Boc group (quaternary carbon and methyl carbons) would be expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1710 cm^{-1}), the C=O stretch of the carbamate (around 1690 cm^{-1}), the N-H bend, and C=C stretch of the alkene (around 1640 cm^{-1}).
- Mass Spectrometry: For the (S)-enantiomer, predicted m/z values for various adducts have been calculated, including $[\text{M}+\text{H}]^+$ at 230.13869 and $[\text{M}+\text{Na}]^+$ at 252.12063.^[7] The monoisotopic mass is 229.13141 Da.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BOC-(R)-3-AMINO-5-HEXENOIC ACID | 269726-94-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Boc-(R)-3-Amino-5-hexenoic acid [myskinrecipes.com]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. PubChemLite - Boc-(s)-3-amino-5-hexenoic acid (C11H19NO4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1276792#boc-r-3-amino-5-hexenoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com